2,6-Bis(5-benzoyl-2,4-dihydroxyphenyl)-4h-pyran-4-one
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Overview
Description
2,6-Bis(5-benzoyl-2,4-dihydroxyphenyl)-4h-pyran-4-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyran ring substituted with benzoyl and dihydroxyphenyl groups, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(5-benzoyl-2,4-dihydroxyphenyl)-4h-pyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzoyl and dihydroxyphenyl precursors under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced purification techniques, such as chromatography, are often employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(5-benzoyl-2,4-dihydroxyphenyl)-4h-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy or alkoxy derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.
Scientific Research Applications
2,6-Bis(5-benzoyl-2,4-dihydroxyphenyl)-4h-pyran-4-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,6-Bis(5-benzoyl-2,4-dihydroxyphenyl)-4h-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activities, bind to receptors, or interact with cellular components. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyran derivatives and benzoyl-substituted phenols. Examples are:
- 2,6-Bis(4-hydroxyphenyl)-4h-pyran-4-one
- 2,6-Bis(3,5-dihydroxyphenyl)-4h-pyran-4-one
Uniqueness
2,6-Bis(5-benzoyl-2,4-dihydroxyphenyl)-4h-pyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
54139-27-4 |
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Molecular Formula |
C31H20O8 |
Molecular Weight |
520.5 g/mol |
IUPAC Name |
2,6-bis(5-benzoyl-2,4-dihydroxyphenyl)pyran-4-one |
InChI |
InChI=1S/C31H20O8/c32-19-11-28(20-13-22(26(35)15-24(20)33)30(37)17-7-3-1-4-8-17)39-29(12-19)21-14-23(27(36)16-25(21)34)31(38)18-9-5-2-6-10-18/h1-16,33-36H |
InChI Key |
QSJQOSDEBKHRRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C(=C2)C3=CC(=O)C=C(O3)C4=CC(=C(C=C4O)O)C(=O)C5=CC=CC=C5)O)O |
Origin of Product |
United States |
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